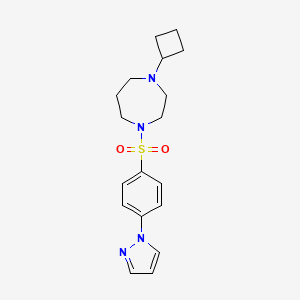

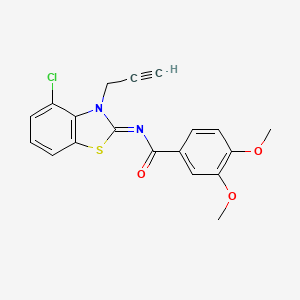

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane, also known as PF-06282999, is a novel small molecule drug candidate that has shown promising results in preclinical studies. It belongs to the class of diazepanes, which are compounds that have a diazepine ring fused with another ring structure. PF-06282999 has been developed as a potential treatment for various diseases, including cancer, inflammation, and autoimmune disorders.

Applications De Recherche Scientifique

Antiparasitic Applications

The sulfonamide functionality present in this compound has been associated with antiparasitic activity. Research suggests that similar structures can display significant efficacy against parasites, which could be leveraged in the treatment of diseases such as leishmaniasis .

Antibacterial Properties

Compounds with a sulfonamide group have historically been used as antibacterial agents. The specific structure of this compound may offer new avenues for the development of antibiotics, particularly against bacteria that have developed resistance to current treatments .

Antiviral (HIV) Research

The pyrazole and sulfonamide groups have shown potential in anti-HIV activity. This compound could contribute to the synthesis of new drugs or serve as a research tool in understanding the mechanisms of HIV replication and pathogenesis .

Chemical Synthesis and Drug Development

The boronic acid derivative of this compound, “(4-((1H-Pyrazol-1-yl)sulfonyl)phenyl)boronic acid”, is used in chemical synthesis and drug development. It can be utilized in Suzuki coupling reactions, which are pivotal in creating complex organic compounds, including pharmaceuticals .

Proteomics Research

This compound may be used in proteomics research to study protein interactions and functions. Its unique structure could interact with specific proteins or serve as a building block in the synthesis of peptides and other bioactive molecules .

Propriétés

IUPAC Name |

1-cyclobutyl-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c23-25(24,18-8-6-17(7-9-18)22-13-2-10-19-22)21-12-3-11-20(14-15-21)16-4-1-5-16/h2,6-10,13,16H,1,3-5,11-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKHGDQRKRRJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)

![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)

![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)

![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)